molecular formula C10H9ClN2O5 B8007310 1-{[3-(3-Chloro-1,2-oxazol-5-yl)propanoyl]oxy}pyrrolidine-2,5-dione

1-{[3-(3-Chloro-1,2-oxazol-5-yl)propanoyl]oxy}pyrrolidine-2,5-dione

Cat. No.: B8007310
M. Wt: 272.64 g/mol
InChI Key: WYURHRUQTYXGJR-UHFFFAOYSA-N
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Description

1-{[3-(3-Chloro-1,2-oxazol-5-yl)propanoyl]oxy}pyrrolidine-2,5-dione is a complex organic compound that features both oxazole and pyrrolidine moieties. The presence of these heterocyclic structures makes it a compound of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[3-(3-Chloro-1,2-oxazol-5-yl)propanoyl]oxy}pyrrolidine-2,5-dione typically involves multiple steps, starting with the preparation of the oxazole ring followed by its attachment to the pyrrolidine-2,5-dione structure. Common synthetic routes include:

    Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment to Pyrrolidine-2,5-dione: The oxazole derivative is then reacted with pyrrolidine-2,5-dione under conditions that facilitate the formation of the desired ester linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-{[3-(3-Chloro-1,2-oxazol-5-yl)propanoyl]oxy}pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the oxazole or pyrrolidine rings.

    Substitution: The chloro group in the oxazole ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole oxides, while substitution reactions can produce various substituted oxazole derivatives.

Scientific Research Applications

1-{[3-(3-Chloro-1,2-oxazol-5-yl)propanoyl]oxy}pyrrolidine-2,5-dione has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.

    Medicine: Its potential therapeutic properties are being explored, particularly in the development of new drugs.

    Industry: The compound can be used in the production of materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-{[3-(3-Chloro-1,2-oxazol-5-yl)propanoyl]oxy}pyrrolidine-2,5-dione involves its interaction with molecular targets such as enzymes or receptors. The oxazole and pyrrolidine moieties can bind to specific sites on these targets, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Aleglitazar: An antidiabetic compound containing an oxazole ring.

    Ditazole: A platelet aggregation inhibitor with an oxazole structure.

    Mubritinib: A tyrosine kinase inhibitor featuring an oxazole moiety.

    Oxaprozin: A COX-2 inhibitor that includes an oxazole ring.

Uniqueness

1-{[3-(3-Chloro-1,2-oxazol-5-yl)propanoyl]oxy}pyrrolidine-2,5-dione is unique due to its specific combination of oxazole and pyrrolidine rings, which imparts distinct chemical and biological properties. This combination allows for unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-(3-chloro-1,2-oxazol-5-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O5/c11-7-5-6(17-12-7)1-4-10(16)18-13-8(14)2-3-9(13)15/h5H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYURHRUQTYXGJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCC2=CC(=NO2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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